molecular formula C23H17N3O3S B2588643 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide CAS No. 306278-40-0

2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide

Cat. No. B2588643
CAS RN: 306278-40-0
M. Wt: 415.47
InChI Key: IWCDNOLJWKADDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the induction of apoptosis, the inhibition of cell proliferation, and the accumulation of DNA damage in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide in lab experiments is its high potency against cancer cells, which makes it a promising candidate for cancer therapy. Additionally, the compound exhibits low toxicity towards normal cells, which is a desirable property for cancer drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide. One of the directions is to investigate the compound's mechanism of action in more detail, particularly its interaction with topoisomerase II and other cellular targets. Additionally, future studies could focus on improving the compound's solubility and bioavailability to enhance its efficacy as a cancer drug. Finally, the compound's potential applications in other fields, such as anti-inflammatory and antioxidant therapy, could also be explored.
Conclusion
This compound is a promising compound with potential applications in scientific research, particularly in the field of cancer therapy. The compound exhibits cytotoxic activity against various cancer cell lines and inhibits the growth of cancer cells by inducing apoptosis. The compound's mechanism of action involves the inhibition of topoisomerase II, and it exhibits anti-inflammatory and antioxidant properties. While the compound has some limitations, such as low solubility in water, there are several future directions for research on the compound, including investigating its mechanism of action in more detail and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide involves the reaction of 4-nitrobenzaldehyde, 4-phenylphenylamine, and 2-methyl-4-isothiocyanato-5-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the nitrobenzaldehyde and phenylamine to form the final product.

Scientific Research Applications

2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide has shown potential applications in scientific research, particularly in the field of cancer therapy. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-15-24-21(18-9-13-20(14-10-18)26(28)29)22(30-15)23(27)25-19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCDNOLJWKADDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.